Rauwolscine

Descripción

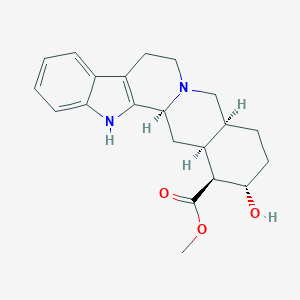

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-DIRVCLHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045608 | |

| Record name | Rauwolscine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-03-3, 182509-57-5 | |

| Record name | Rauwolscine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, labeled with tritium, (16β,17α,20α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182509-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Yohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rauwolscine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-YOHIMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LJ7LU45W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rauwolscine: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of rauwolscine, a significant indole alkaloid. It details its primary natural sources, elaborate extraction and purification protocols, and its fundamental mechanism of action. This document is intended to serve as a core resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound, also known as α-yohimbine or isoyohimbine, is a diastereomer of yohimbine.[1][2] It is a naturally occurring alkaloid found predominantly in plant species belonging to the genera Rauvolfia and Pausinystalia (formerly Corynanthe).[3][4] These plants have a history of use in traditional medicine.[5]

The primary botanical sources include:

-

Rauvolfia serpentina : Commonly known as Indian snakeroot, this plant is a significant source of various indole alkaloids, including this compound.[6][7]

-

Rauwolfia vomitoria : This species is another major source from which this compound is extracted.[4][8]

-

Rauwolfia canescens : Research has highlighted this species, with its leaves being a particularly rich and renewable source for this compound extraction.[1][9][10]

-

Rauvolfia tetraphylla : This species is also recognized as containing this compound.[11]

-

Pausinystalia johimbe : The bark of this tree is a well-known source of yohimbine and also contains this compound.[12][13][14]

While the alkaloid is present in various parts of the plants, including the bark, stem, and roots, the leaves of Rauwolfia canescens have been identified as having a higher concentration, making them a preferred raw material for commercial extraction.[1][10]

Extraction and Purification Processes

The isolation of this compound from its botanical matrix is a multi-step process involving extraction, separation, and purification. Methodologies range from traditional laboratory-scale chromatographic techniques to more recent, commercially viable processes that offer higher yields and purity without the need for column chromatography.

Laboratory-Scale Extraction and Purification

A general laboratory protocol for isolating this compound and other indole alkaloids involves solvent extraction followed by chromatographic purification.

Experimental Protocol: General Alkaloid Extraction from Rauwolfia serpentina Roots [15]

Objective: To obtain a crude mixture of alkaloids from the roots of Rauwolfia serpentina.

Materials:

-

Dried and powdered roots of Rauwolfia serpentina

-

Methanol

-

Chloroform

-

Ammonia solution (10%)

-

Hydrochloric acid (5%)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

TLC plates

-

Rotary evaporator

-

Filtration apparatus

Methodology:

-

Maceration: 100g of the powdered root material is soaked in 500 mL of methanol for 48 hours at room temperature, with occasional agitation.

-

Filtration: The methanolic extract is filtered to separate the plant debris.

-

Concentration: The filtrate is concentrated using a rotary evaporator at a temperature of 40-50°C to yield a semi-solid mass.

-

Acid-Base Extraction: a. The concentrated extract is dissolved in 200 mL of 5% hydrochloric acid. b. The acidic solution is filtered to remove any insoluble residues. c. The solution is then washed with chloroform (3 x 100 mL) to remove non-alkaloidal impurities. The chloroform layers are discarded. d. The acidic aqueous layer is then made alkaline (pH 9-10) by the dropwise addition of 10% ammonia solution. e. The liberated free alkaloids are extracted with chloroform (3 x 150 mL). f. The combined chloroform extracts are washed with distilled water until the washings are neutral.

-

Drying and Evaporation: The chloroform extract is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield a crude alkaloid mixture.

-

Purification: a. The crude extract is subjected to column chromatography on silica gel. b. The column is eluted with a gradient solvent system, typically starting with 100% chloroform and gradually increasing the polarity by adding methanol. c. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify and isolate this compound.

Commercial-Scale Extraction Process

A novel, commercially viable process has been developed that avoids the use of column chromatography, resulting in significantly higher yields and purity.[1][9][10] This method relies on a series of solvent extractions and pH manipulations.

Experimental Protocol: Commercial Extraction from Rauwolfia canescens Leaves [1][16]

Objective: To extract and purify this compound from Rauwolfia canescens leaves with high yield and purity.

Materials:

-

Dried and powdered leaves of Rauwolfia canescens

-

Toluene (or another non-polar, water-immiscible organic solvent)

-

Ammonia solution (20-25%)

-

Tartaric acid solution

-

Purified water

-

Polar organic solvent (e.g., methanol, ethanol)

-

Activated charcoal

Methodology:

-

Organic Solvent-Alkaline Extraction: a. 1000g of the powdered leaves are mixed with a water-immiscible non-polar organic solvent like toluene in a 1:4 ratio (solid:solvent) at 40-50°C. b. The mixture is made alkaline (pH 9.0-9.5) by adding 20-25% ammonia solution. c. The mixture is stirred for 4 hours and then filtered. The solid material is extracted twice more with the same solvent, and the filtrates are pooled.

-

Organic Solvent-Acidic Extraction: a. The pooled filtrate is made acidic (pH 3.5 ± 0.5) by the addition of a tartaric acid solution. b. This is then extracted with purified water. The aqueous layer, containing the alkaloid salts, is separated.

-

Purification and Precipitation: a. The aqueous extract is made alkaline again to precipitate the crude alkaloids. b. The precipitate is filtered and dried.

-

Final Purification: a. The dried material is dissolved in a polar organic solvent. b. The solution is treated with activated charcoal to remove colored impurities. c. The solution is then acidified, which causes the precipitation of alpha-yohimbine hydrochloride. d. The mixture is cooled to 15-20°C to complete the precipitation. e. The final product is filtered and dried.

This process has been shown to yield up to 0.4% this compound from the leaves of Rauwolfia canescens with a purity of 90-93%.[1][10] Another similar process claims a purity of over 95%.[17]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the extraction and pharmacological activity of this compound.

Table 1: this compound Extraction Yield and Purity

| Plant Source | Plant Part | Extraction Method | Yield (%) | Purity (%) | Reference |

| Rauwolfia canescens | Leaves | Commercial (non-chromatographic) | 0.4 | 90-93 | [1][9][10] |

| Rauwolfia canescens | Roots | Commercial (non-chromatographic) | 0.017 | >90 | [1][9][10] |

| Rauwolfia species | Leaves | Commercial (non-chromatographic) | Not specified | >95 | [17] |

Table 2: Pharmacological Data - Receptor Binding Affinity (Ki)

| Receptor Target | Ki Value (nM) | Reference |

| α2-Adrenergic Receptor (general) | 12 | [18] |

| α2A-Adrenergic Receptor | 3.5 | |

| α2B-Adrenergic Receptor | 0.37 | |

| α2C-Adrenergic Receptor | 0.13 | |

| α2D-Adrenergic Receptor | 63.6 | |

| 5-HT Receptors (partial antagonist) | 14-40 |

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification and purity assessment of this compound.

Experimental Protocol: HPLC Analysis of this compound [1]

Objective: To quantify the amount of this compound in an extract.

Instrumentation:

-

HPLC system with UV detector

-

Reverse-phase C18 column

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with acetonitrile (containing 0.1% Triethylamine) and water (containing 0.1% Trifluoroacetic acid) in a 35:65 (v/v) ratio.

-

Flow Rate: 1 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

Signaling Pathways and Mechanism of Action

This compound's primary pharmacological effect is as a potent and selective antagonist of α2-adrenergic receptors.[11][18][19] This mechanism is central to its physiological effects, particularly its role in promoting lipolysis (fat breakdown).[2]

Presynaptic α2-adrenergic receptors are part of a negative feedback loop that inhibits the release of norepinephrine. By blocking these receptors, this compound prevents this feedback, leading to increased levels of norepinephrine in the synapse.[12][13] This elevated norepinephrine can then more effectively stimulate β-adrenergic receptors on adipocytes, which activates the signaling cascade for fat breakdown.

Additionally, this compound has been shown to interact with serotonin receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[3][20][21] These interactions may contribute to its broader effects on the central nervous system.

Visualizations

Experimental Workflow

Caption: Commercial extraction and purification workflow for this compound.

Signaling Pathway

Caption: this compound's mechanism of action via α2-adrenergic receptor antagonism.

References

- 1. US10730869B2 - Process for extracting alpha yohimbine (this compound) from Rauwolfia species - Google Patents [patents.google.com]

- 2. Health Benefits of this compound Extract - Varion lifesciences private limited [varionlife.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (Alpha – Yohimbine) [varionlife.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. One moment, please... [epicatelean.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 9. WO2018087778A1 - Novel process for extracting alpha yohimbine (this compound) from rauwolfia species - Google Patents [patents.google.com]

- 10. Process for extracting alpha yohimbine (this compound) from Rauwolfia species - Patent US-10730869-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 13. One moment, please... [epicatelean.com]

- 14. performaxlabs.com [performaxlabs.com]

- 15. benchchem.com [benchchem.com]

- 16. High purity alpha yohimbine (this compound) from rauwolfia species - Eureka | Patsnap [eureka.patsnap.com]

- 17. US20210115043A1 - Process for Extracting and Purifying this compound from Rouwolfia Plant - Google Patents [patents.google.com]

- 18. selleckchem.com [selleckchem.com]

- 19. This compound (Alpha Yohimbine): Benefits, Uses, and Side Effects [varionlife.com]

- 20. [3H]this compound behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Partial agonist properties of this compound and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Rauwolscine in Rauvolfia serpentina: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of rauwolscine, a prominent monoterpene indole alkaloid (MIA) found in the medicinal plant Rauvolfia serpentina. This compound, also known as α-yohimbine, is a diastereomer of yohimbine and is of significant pharmacological interest. This document outlines the enzymatic steps from primary metabolites to the final complex alkaloid, presents available quantitative data, details relevant experimental protocols, and illustrates key pathways and workflows using logical diagrams.

The Biosynthetic Pathway of this compound

The formation of this compound is a complex process involving the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpenoid precursor secologanin. The core of the pathway involves the condensation of these two precursors and a series of subsequent cyclization and reduction steps.

Early Stages: Formation of the Central Precursor Strictosidine

The biosynthesis begins with the formation of the universal MIA precursor, strictosidine.

-

Tryptamine Synthesis: The amino acid L-tryptophan, derived from the shikimate pathway, is decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine.

-

Secologanin Synthesis: Geranyl diphosphate (GPP), formed via the MEP pathway, undergoes a multi-step enzymatic conversion to the iridoid monoterpene, secologanin.

-

Condensation: In the crucial step of the pathway, strictosidine synthase (STR) catalyzes a Pictet-Spengler reaction between tryptamine and secologanin to form 3-α(S)-strictosidine.[1] This reaction is the first committed step for the biosynthesis of thousands of MIAs.[2]

The Branchpoint: From Strictosidine to the Yohimbane Scaffold

Following its synthesis, strictosidine is deglycosylated, leading to a highly reactive intermediate that serves as the branchpoint for various alkaloid classes.

-

Deglycosylation: The enzyme strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine. This generates a highly unstable aglycone, which spontaneously rearranges to form 4,21-dehydrogeissoschizine.[3]

Late Stages: The Emergence of the Yohimbane Skeleton

Recent breakthroughs have identified the key enzymatic step leading to the yohimbane skeleton. A medium chain dehydrogenase/reductase (MDR) has been characterized as a multifunctional yohimbane synthase (YOS) .[4][5]

-

Reductive Cyclization: The YOS enzyme acts on an intermediate derived from the strictosidine aglycone. It catalyzes a reductive cyclization that forms the characteristic pentacyclic yohimbane core. A notable feature of YOS is its ability to produce a mixture of four yohimbane diastereomers, including this compound, yohimbine, and corynanthine, from a common precursor.[3][4][5] This discovery highlights a complex and potentially promiscuous enzymatic machinery evolved for the synthesis of these bioactive compounds.[4]

Quantitative Data on Alkaloid Content

While detailed kinetic data for the newly characterized Yohimbane Synthase (YOS) in R. serpentina is not yet extensively published, several studies have quantified the accumulation of major alkaloids, including this compound and its isomers, in the plant's roots. This data is crucial for understanding pathway flux and for the quality control of herbal products.

Table 1: Quantitative Analysis of Major Alkaloids in Rauvolfia serpentina Roots

| Compound | Concentration Range (mg/g dry weight) | Method of Analysis | Reference(s) |

|---|---|---|---|

| Total Alkaloids | 1.57 - 12.1 | UHPLC-PDA | [6] |

| 2.51% - 4.82% | Spectrophotometry | [7] | |

| Reserpine | 0.040% - 0.083% | HPLC | [7] |

| Ajmaline | - | HPLC | [8] |

| Ajmalicine | - | HPLC | [8][9] |

| Yohimbine | - | UHPLC-PDA-MS | [6] |

| Corynanthine | - | UHPLC-PDA-MS | [6] |

| Serpentine | - | UHPLC-PDA-MS | [6] |

Note: this compound is often quantified as part of a mixture with its isomers (e.g., yohimbine, corynanthine). Specific concentration ranges for this compound alone are not consistently reported across studies.

Transcriptional Regulation of the Pathway

The biosynthesis of terpenoid indole alkaloids is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli such as jasmonate elicitation.[10][11] The regulation involves a complex network of transcription factors (TFs), including those from the AP2/ERF, bHLH, MYB, and WRKY families.[2][12]

-

AP2/ERF TFs (e.g., ORCAs): The Octadecanoid-Responsive Catharanthus AP2-domain proteins are key activators that upregulate the expression of several pathway genes, including TDC and STR.[12]

-

bHLH TFs (e.g., CrMYC2): These factors work in concert with ORCAs to activate jasmonate-responsive genes in the TIA pathway.[10]

-

WRKY TFs: Members like CrWRKY1 have been shown to positively regulate TIA biosynthesis.[11]

While much of this research has been conducted in the model plant Catharanthus roseus, homologous TFs are expected to play similar regulatory roles in Rauvolfia serpentina.[2]

Experimental Protocols

This section provides generalized methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol: In Vitro Assay for Strictosidine Synthase (STR)

This protocol is based on HPLC-based methods for monitoring substrate consumption or product formation.[13][14]

-

Enzyme Preparation: Utilize partially purified STR from R. serpentina cell cultures or heterologously expressed and purified recombinant STR.

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0). The mixture should contain:

-

Secologanin (e.g., 80 µM)

-

Strictosidine Synthase (e.g., 10-80 nM)

-

Internal Standard (e.g., Naphthalene-acetic acid, 60 µM)

-

-

Initiation: Start the reaction by adding tryptamine (e.g., 20-50 µM). Incubate at 30°C.

-

Quenching: At various time points (e.g., 0, 5, 10, 20 minutes), stop the reaction by adding a strong base (e.g., 2.0 M NaOH to a final concentration of 200 mM).

-

Analysis: Centrifuge the samples to pellet the denatured protein. Analyze the supernatant using reverse-phase HPLC with UV detection (e.g., 280 nm) to quantify the decrease in tryptamine or the formation of strictosidine relative to the internal standard.

Protocol: Metabolite Extraction and LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and quantitative analysis of alkaloids from R. serpentina root material, synthesized from multiple reported methods.[6][15]

-

Sample Preparation:

-

Grind dried R. serpentina root material to a fine powder.

-

Accurately weigh approximately 100 mg of the powder into a tube.

-

-

Extraction:

-

Add a defined volume of extraction solvent (e.g., 10 mL of methanol or a methanol/formic acid mixture).

-

Extract using ultrasonication for 30-60 minutes.

-

Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 min).

-

-

Filtration and Dilution:

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered extract with the initial mobile phase as needed for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column (e.g., UHPLC, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

Mass Spectrometry: Use an ESI source in positive ion mode. For quantification, operate in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and other target alkaloids.

-

-

Quantification: Calculate the concentration of this compound by comparing its peak area to a calibration curve generated from authentic standards.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway in Rauvolfia serpentina has advanced significantly with the recent identification of yohimbane synthase. This discovery opens new avenues for metabolic engineering and synthetic biology approaches to produce this compound and its related pharmacologically active isomers. Future research will likely focus on:

-

Enzyme Characterization: A detailed biochemical and structural characterization of Yohimbane Synthase (YOS) to understand its substrate specificity and the mechanism behind its diastereomeric product profile.

-

Regulatory Networks: Unraveling the specific transcription factors and signaling pathways that regulate yohimbane alkaloid biosynthesis in Rauvolfia.

-

Pathway Reconstruction: Leveraging the identified genes to reconstruct the this compound pathway in microbial hosts like Saccharomyces cerevisiae for sustainable and scalable production.

This guide provides a snapshot of the current understanding, offering a solid foundation for researchers aiming to explore and exploit the rich biochemistry of Rauvolfia serpentina.

References

- 1. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 2. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Rauvolfia tetraphylla genome suggests multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Rauvolfia tetraphylla genome suggests multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. "TRANSCRIPTIONAL AND POST-TRANSLATIONAL REGULATION OF TERPENOID INDOLE " by Priyanka Paul [uknowledge.uky.edu]

- 11. The Transcription Factor CrWRKY1 Positively Regulates the Terpenoid Indole Alkaloid Biosynthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CrBPF1 overexpression alters transcript levels of terpenoid indole alkaloid biosynthetic and regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarworks.smith.edu [scholarworks.smith.edu]

- 15. researchgate.net [researchgate.net]

chemical synthesis and stereoisomers of Rauwolscine

An In-depth Technical Guide to the Chemical Synthesis and Stereoisomers of Rauwolscine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as α-yohimbine or isoyohimbine, is a naturally occurring indole alkaloid found in plants of the Rauwolfia and Pausinystalia genera.[1][2] It is a diastereomer of yohimbine and has garnered significant interest in the scientific community for its distinct pharmacological profile.[1][3] Primarily, this compound functions as a potent and selective α2-adrenergic receptor antagonist.[1][2][4][5] This activity gives it potential applications as a central nervous system stimulant, a local anesthetic, and has been explored for its aphrodisiac and fat-burning properties.[1][4] This technical guide provides a detailed overview of the chemical synthesis of this compound, its key stereoisomers, and its primary mechanism of action.

Stereoisomers of this compound

This compound is one of several stereoisomers of yohimbine, which share the same chemical formula (C21H26N2O3) but differ in the three-dimensional arrangement of their atoms.[1][6] These subtle structural differences can lead to significant variations in their pharmacological activities and receptor binding affinities. The primary stereoisomers of yohimbine include:

-

This compound (α-Yohimbine): The focus of this guide, known for its potent α2-adrenergic antagonism.[1][2]

-

Yohimbine: Another well-studied α2-adrenergic antagonist.

-

Corynanthine: A stereoisomer of yohimbine.[1]

-

3-epi-alpha-yohimbine: Another diastereomer of yohimbine.[1]

The following table summarizes the binding affinities of this compound and its stereoisomers at various adrenergic and serotonin receptors.

| Compound | α1-Adrenergic Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2B Receptor (Ki, nM) |

| This compound | 180 | 1.9 | 16 | 410 | 7.3[3] |

| Yohimbine | 500 | 2.5 | 30 | 830 | - |

| Corynanthine | 30 | 200 | 1000 | >10000 | - |

Data compiled from various sources. Ki values represent the concentration of the ligand that binds to 50% of the receptors in the absence of a competing ligand.

Chemical Synthesis of (-)-Rauwolscine

The total synthesis of yohimbine alkaloids, including this compound, has been a long-standing challenge in organic chemistry. A notable and concise enantioselective synthesis of (-)-rauwolscine was developed by Scheidt and co-workers.[7][8][9][10] This approach is highlighted by an N-heterocyclic carbene (NHC)-catalyzed dimerization and an amidation/N-acyliminium ion cyclization sequence.[7][8][9][10]

Key Synthetic Steps and Experimental Protocols

The synthesis begins with commercially available starting materials and proceeds through several key transformations to construct the pentacyclic core of this compound.

1. NHC-Catalyzed Dimerization:

-

Protocol: An N-heterocyclic carbene (NHC) catalyst is used to facilitate the dimerization of an α,β-unsaturated aldehyde. This reaction proceeds with high yield and stereoselectivity to form a crucial lactone intermediate.[7] Specifically, the dimerization of aldehyde A is catalyzed by B (1 mol%), with AcOH (1 mol%) and K2CO3 (1 mol%) in a THF–t-AmOH (4:1) solvent system. This step yields lactone C with an 83% yield and 98% enantiomeric excess.[7]

2. Condensation with Tryptamine and Cyclization:

-

Protocol: The resulting lactone is condensed with tryptamine in the presence of acetic acid. Subsequent cyclization yields a tetracyclic indole intermediate (D).[7] This two-step process, involving tryptamine and acetic acid in a CH2Cl2–H2O mixture followed by treatment with TFA and then BH3·SMe2 and Pd/C, results in a 56% yield.[7]

3. Homologation and Intramolecular Cyclization:

-

Protocol: The tetracyclic intermediate undergoes homologation using a 1,3-dithiane reagent, followed by an intramolecular cyclization to form an advanced pentacyclic intermediate (G).[7]

4. Deprotection and Reduction:

-

Protocol: The final steps involve deprotection and a diastereoselective reduction to yield (-)-rauwolscine.[7][8] The reduction of the β-ketoester intermediate (5) with SmI2 in a THF-H2O mixture provides (-)-rauwolscine as a single diastereomer in 65% yield.[8]

Quantitative Data for the Synthesis of (-)-Rauwolscine

| Step | Transformation | Reagents and Conditions | Yield (%) | Enantiomeric/Diastereomeric Ratio |

| 1 | NHC-catalyzed dimerization | B (1 mol%), AcOH (1 mol%), K2CO3 (1 mol%), THF–t-AmOH (4:1) | 83 | 98% ee, dr > 95:5 |

| 2 | Condensation and cyclization | 1. Tryptamine, AcOH, CH2Cl2–H2O; 2. TFA; 3. BH3·SMe2, THF; 4. Pd/C | 56 | - |

| 3 | Homologation and cyclization | 1,3-dithiane reagent E, n-BuLi, LDBBA | 61 | - |

| 4 | Deprotection and reduction | SmI2, THF–H2O | 65 | dr > 95:5 |

Data from the total synthesis reported by Scheidt and co-workers.[7][8]

Extraction of this compound from Natural Sources

In addition to total synthesis, this compound can be extracted from plant sources. A patented process describes the extraction from Rauwolfia species.

Extraction Protocol Overview

The process involves a precipitation method with alternating acidification and alkalization steps using specific organic solvents, avoiding the need for column chromatography.[6]

Quantitative Yields from Extraction

| Plant Material | Yield of this compound (%) | Purity by HPLC (%) |

| Rauwolfia canescens roots | 0.017 | > 90 |

| Rauwolfia canescens leaves | 0.4 | > 90 |

Data from patent WO2018087778A1.[6]

Signaling Pathway and Mechanism of Action

This compound's primary pharmacological effect is the antagonism of α2-adrenergic receptors.[1][4][5] These receptors are part of the sympathetic nervous system and play a crucial role in regulating neurotransmitter release.

Caption: Mechanism of α2-adrenergic receptor antagonism by this compound.

Normally, norepinephrine released into the synaptic cleft binds to presynaptic α2-adrenergic receptors, creating a negative feedback loop that inhibits further norepinephrine release. This compound acts as an antagonist by blocking these receptors.[1][4] This blockade prevents the negative feedback, leading to an increase in the synaptic concentration of norepinephrine.

Experimental Workflow: Total Synthesis of (-)-Rauwolscine

The following diagram illustrates the overall workflow for the enantioselective total synthesis of (-)-rauwolscine as developed by Scheidt and co-workers.

Caption: General workflow for the total synthesis of (-)-rauwolscine.

Conclusion

This compound remains a molecule of significant interest for its unique pharmacological properties, primarily driven by its potent α2-adrenergic receptor antagonism. The development of concise and enantioselective total synthesis routes, such as the one highlighted in this guide, provides a crucial platform for the further investigation of this compound and its analogs. This accessibility allows for in-depth structure-activity relationship studies and the exploration of its full therapeutic potential in various disease models. The continued study of this compound and its stereoisomers will undoubtedly contribute to the development of novel therapeutics targeting the adrenergic system.

References

- 1. varionlife.com [varionlife.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound (Alpha Yohimbine): Benefits, Uses, and Side Effects [varionlife.com]

- 5. [3H]this compound (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2018087778A1 - Novel process for extracting alpha yohimbine (this compound) from rauwolfia species - Google Patents [patents.google.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. A concise, enantioselective approach for the synthesis of yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Rauwolscine's Antagonistic Mechanism of Action on Alpha-2 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauwolscine, also known as α-yohimbine, is a potent and selective antagonist of alpha-2 (α2) adrenergic receptors. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its interaction with the three α2-adrenergic receptor subtypes (α2A, α2B, and α2C). This document details the molecular interactions, downstream signaling consequences, and the experimental methodologies used to characterize this antagonism. Quantitative binding affinity data is presented, along with detailed protocols for key experimental assays and visual representations of the associated signaling pathways and experimental workflows.

Introduction

This compound is a diastereomer of yohimbine and a naturally occurring alkaloid.[1] It is widely utilized in pharmacological research as a selective antagonist to probe the function of α2-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and are implicated in a variety of physiological processes.[2][3] this compound's primary mechanism of action is the competitive blockade of these receptors, which prevents the binding of endogenous agonists like norepinephrine and epinephrine.[1][4] This antagonistic action leads to an increase in neurotransmitter release, making this compound a valuable tool in studying the physiological and pathological roles of the α2-adrenergic system.

Molecular Mechanism of Action

Binding to Alpha-2 Adrenergic Receptors

This compound exerts its effects by binding with high affinity to α2-adrenergic receptors.[4] As an antagonist, it occupies the receptor's binding site without activating it, thereby preventing the conformational changes necessary for signal transduction. The tritiated form of this compound, [3H]-rauwolscine, is a commonly used radioligand in binding assays to characterize α2-adrenoceptors.[4][5]

Impact on Downstream Signaling

Alpha-2 adrenergic receptors are predominantly coupled to inhibitory G-proteins of the Gi/o family.[2][3] Upon activation by an agonist, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][6] By blocking the receptor, this compound prevents this Gi-mediated inhibition of adenylyl cyclase. Consequently, in the presence of this compound, basal or stimulated levels of cAMP are maintained or increased, as the inhibitory signal from the α2-adrenergic receptor is blocked.[7]

References

- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. [3H]this compound (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]this compound behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]this compound labels alpha 2-adrenoceptors and 5-HT1A receptors in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological and Toxicological Profile of Rauwolscine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolscine, also known as α-yohimbine or isoyohimbine, is a naturally occurring indole alkaloid found in the bark of the Pausinystalia yohimbe tree and plants of the Rauwolfia genus. It is a diastereomer of yohimbine and shares some of its pharmacological properties, but also exhibits a distinct profile that warrants specific investigation. This technical guide provides an in-depth overview of the pharmacological and toxicological characteristics of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacological Profile

This compound's pharmacological activity is primarily characterized by its interaction with adrenergic and serotonergic receptor systems.

Mechanism of Action

1. Adrenergic System:

This compound is a potent and selective antagonist of α2-adrenergic receptors.[1] This antagonism occurs at presynaptic α2-receptors on noradrenergic neurons, blocking the negative feedback mechanism that normally inhibits norepinephrine release.[1] This leads to an increase in synaptic norepinephrine levels, resulting in sympathomimetic effects. This compound displays a higher affinity for α2-adrenergic receptors compared to α1-adrenergic receptors, contributing to its selective antagonist profile.

2. Serotonergic System:

This compound also interacts with several serotonin (5-HT) receptor subtypes. It acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[2] Its activity at these receptors may contribute to its complex pharmacological effects on mood and behavior.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are a consequence of its α2-adrenergic antagonism, leading to:

-

Increased Sympathetic Activity: By increasing norepinephrine levels, this compound can lead to increased heart rate, blood pressure, and alertness.[3]

-

Lipolysis: The elevated norepinephrine can stimulate β-adrenergic receptors on adipocytes, promoting the breakdown of fat (lipolysis).

-

Central Nervous System Effects: this compound can cross the blood-brain barrier and influence central α2-adrenoceptors, potentially affecting alertness, mood, and appetite.[4]

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound is limited. However, some information can be inferred from its structural similarity to yohimbine and from in vitro studies.

-

Absorption: this compound is orally bioavailable, though the exact percentage is not well-documented.[2]

-

Metabolism: this compound is likely metabolized in the liver, potentially involving cytochrome P450 (CYP) enzymes.[5] Specifically, it may interact with CYP2D6.[5] Further studies using human liver microsomes or S9 fractions are needed to fully elucidate its metabolic pathways.[5][6]

-

Excretion: The routes and extent of this compound excretion have not been fully characterized. Excretion balance studies are required to determine the primary routes of elimination (urine, feces).

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on this compound's receptor binding affinity and functional activity.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| α2-Adrenergic | Human | Cerebral Cortex | [3H]this compound | - | 4.8 ± 1.3 | 79 ± 26 | [7] |

| α2-Adrenergic | Bovine | Cerebral Cortex | [3H]this compound | - | 2.5 | 160 | [5] |

| α2-Adrenergic | Canine | Saphenous Vein | [3H]this compound | - | 1.53 ± 0.71 | 125.2 ± 43.1 | [4] |

| α2-Adrenergic | Human | Brain | [3H]this compound | - | 4.7 ± 2.5 | 110 ± 17 | [8] |

| 5-HT1A | Human | Cerebral Cortex | [3H]this compound | - | 13 ± 2.7 | 147 ± 11.4 | [7] |

| 5-HT1A | Human | CHO Cells | [3H]8-OH-DPAT | 158 ± 69 | - | - | [9] |

| 5-HT2B | Human | AV12 Cells | [3H]5-HT | 14.3 ± 1.2 | - | - | [10] |

| 5-HT2B | Human | AV12 Cells | [3H]this compound | - | 3.75 ± 0.23 | 783 ± 10 | [10] |

Table 2: Functional Activity of this compound

| Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| 5-HT1A | Adenylyl Cyclase Inhibition | CHO Cells | IC50 | 1.5 ± 0.2 µM | [9] |

| 5-HT2 | Contraction Inhibition | Calf Coronary Artery | KB (-log mol/l) | 7.1 | [11] |

Toxicological Profile

The toxicological profile of this compound is not as well-characterized as its pharmacological properties. Much of the available information is qualitative and based on its known physiological effects.

Acute Toxicity

Adverse Effects

Reported adverse effects of this compound are primarily related to its stimulant properties and include:[3]

-

Cardiovascular: Increased heart rate, hypertension.[3]

-

Central Nervous System: Anxiety, nervousness, insomnia.

-

Gastrointestinal: Nausea.

Genotoxicity

There is a lack of specific genotoxicity data for this compound from standard assays such as the Ames test, chromosomal aberration test, or in vivo micronucleus assay.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for α2-adrenergic receptors using [3H]-rauwolscine.

Materials:

-

Receptor Source: Membranes from a tissue or cell line known to express α2-adrenergic receptors (e.g., rat cerebral cortex).

-

Radioligand: [3H]-Rauwolscine.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled α2-adrenergic ligand (e.g., phentolamine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Test Compounds: Serial dilutions of the compounds to be tested.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, radioligand ([3H]-Rauwolscine at a concentration near its Kd), and either:

-

Vehicle (for total binding).

-

Non-specific binding control (e.g., 10 µM phentolamine).

-

Test compound at various concentrations.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Ames Test (Bacterial Reverse Mutation Assay)

This protocol outlines the general procedure for an Ames test to assess the mutagenic potential of this compound.

Materials:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).

-

S9 Mix: A metabolic activation system derived from rat liver homogenate.

-

Minimal Glucose Agar Plates.

-

Top Agar.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive Controls: Known mutagens for each strain, with and without S9 activation.

-

Negative Control: Solvent alone.

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Assay:

-

To a test tube, add the bacterial culture, the test compound dilution (or control), and either S9 mix or a buffer (for the non-activation condition).

-

Pre-incubate the mixture at 37°C with shaking.

-

Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the negative control.

Signaling Pathways

α2-Adrenergic Receptor Signaling

The antagonism of α2-adrenergic receptors by this compound disrupts the canonical Gi-coupled signaling pathway.

Conclusion

This compound is a pharmacologically active alkaloid with a well-defined primary mechanism of action as an α2-adrenergic receptor antagonist. Its interactions with serotonin receptors add complexity to its overall profile. While its potential as a sympathomimetic and lipolytic agent is evident from its pharmacology, a comprehensive understanding of its pharmacokinetic and toxicological properties is currently lacking. Further research, particularly in the areas of ADME and both acute and chronic toxicity, is necessary to fully characterize its safety and efficacy for any potential therapeutic or supplemental applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into this intriguing compound.

References

- 1. fda.gov [fda.gov]

- 2. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatic in vitro metabolism of peptides; Comparison of human liver S9, hepatocytes and Upcyte hepatocytes with cyclosporine A, leuprorelin, desmopressin and cetrorelix as model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dep.nj.gov [dep.nj.gov]

- 8. In vivo rodent erythrocyte micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The bacterial reverse mutation test | RE-Place [re-place.be]

- 10. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Rauwolscine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolscine, also known as α-yohimbine or isoyohimbine, is a naturally occurring indole alkaloid with significant pharmacological activity.[1] As a stereoisomer of yohimbine, it has been a subject of scientific inquiry for decades, primarily for its potent and selective antagonism of α2-adrenergic receptors. This technical guide provides a comprehensive historical perspective on the discovery, isolation, and initial characterization of this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the initial discovery, the elucidation of its chemical structure, early pharmacological evaluations, and its mechanism of action, supported by experimental protocols and quantitative data from seminal studies.

Discovery and Isolation

The story of this compound is intrinsically linked to the broader investigation of the medicinal properties of plants from the Rauwolfia genus. For centuries, these plants were used in traditional medicine, particularly in India, for a variety of ailments.

Pioneering Work on Rauwolfia Alkaloids

The early 20th century marked the beginning of systematic scientific investigation into the chemical constituents of Rauwolfia species. The foundational work was laid by Indian chemists Salimuzzaman Siddiqui and his colleague R.H. Siddiqui. In a series of papers published in the Journal of the Indian Chemical Society starting in 1931, they detailed their systematic "Chemical examination of the roots of Rauwolfia serpentina Benth".[2] This pioneering research led to the isolation and characterization of a number of alkaloids from this plant. While their initial 1931 publication focused on other alkaloids, their continued efforts throughout the 1930s were instrumental in laying the groundwork for the discovery of numerous Rauwolfia alkaloids, including this compound from Rauwolfia canescens.

First Isolation of this compound

While the precise first use of the name "this compound" is found in later literature, the initial isolation of this specific alkaloid is attributed to the extensive work on Rauwolfia canescens. The process of isolating individual alkaloids from the complex mixture present in the plant material was a significant challenge for chemists of that era.

Early Isolation Methodologies

The experimental protocols for isolating alkaloids from Rauwolfia in the 1930s were based on classical phytochemical techniques. These methods, while rudimentary by modern standards, were effective in separating and purifying these complex natural products.

Experimental Protocol: Early Isolation of Alkaloids from Rauwolfia Species (circa 1930s)

Objective: To extract and separate the total alkaloids from the powdered roots of Rauwolfia species.

Materials:

-

Dried and powdered roots of Rauwolfia canescens.

-

Ethanol (95%).

-

Dilute acetic acid.

-

Ammonia solution.

-

Chloroform.

-

Ether.

-

Apparatus for percolation and solvent extraction.

Methodology:

-

Extraction: The powdered root material was subjected to exhaustive percolation with 95% ethanol. This process was repeated multiple times to ensure the complete extraction of the alkaloidal content.

-

Solvent Evaporation: The combined ethanolic extracts were concentrated under reduced pressure to yield a viscous, dark residue.

-

Acid-Base Extraction:

-

The residue was treated with dilute acetic acid to form the water-soluble acetate salts of the alkaloids.

-

This acidic solution was then washed with a non-polar solvent, such as ether or chloroform, to remove non-alkaloidal impurities like fats and resins.

-

The acidic aqueous layer containing the alkaloid salts was then basified with an ammonia solution. This step regenerated the free alkaloids, which are generally insoluble in water.

-

-

Alkaloid Precipitation and Extraction: The precipitated alkaloids were then extracted from the alkaline aqueous solution using an immiscible organic solvent, typically chloroform.

-

Purification: The chloroform extract containing the total alkaloids was washed with water, dried over anhydrous sodium sulfate, and the solvent was evaporated to yield the crude total alkaloid mixture.

-

Fractional Crystallization: The separation of individual alkaloids from this mixture was a laborious process that relied on fractional crystallization from different solvents. The varying solubilities of the different alkaloid salts (e.g., picrates, hydrochlorides) in a range of solvents allowed for their gradual separation.

Structural Elucidation

Determining the precise chemical structure of this compound was a significant undertaking that evolved with the advancement of analytical chemistry techniques.

Early Techniques for Structural Determination

In the mid-20th century, the structural elucidation of complex organic molecules like alkaloids was a painstaking process that involved a combination of chemical degradation and functional group analysis.

Key methodologies included:

-

Elemental Analysis: To determine the empirical formula.

-

Functional Group Analysis: Through chemical tests to identify the presence of hydroxyl groups, methoxy groups, and the nature of the nitrogen atoms (primary, secondary, or tertiary).

-

Degradative Methods: Techniques such as Hofmann degradation were employed to break down the complex alkaloid structure into smaller, more easily identifiable fragments. By piecing together the structures of these fragments, chemists could deduce the overall structure of the parent molecule.

Confirmation with Modern Spectroscopic Methods

With the advent of modern spectroscopic techniques, the structure of this compound, including its stereochemistry, was definitively confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided detailed information about the carbon-hydrogen framework of the molecule.

-

X-ray Crystallography: Allowed for the unambiguous determination of the three-dimensional arrangement of atoms in the crystalline state, confirming it as a stereoisomer of yohimbine.

This compound shares the same molecular formula as yohimbine (C₂₁H₂₆N₂O₃) but differs in the spatial arrangement of its atoms.

Early Pharmacological Investigations

Following its isolation and structural characterization, the pharmacological properties of this compound began to be explored.

The 1956 Study by Kohli and De

One of the earliest and most cited pharmacological studies on this compound was published in Nature in 1956 by J.D. Kohli and N.N. De.[1][3] Their work provided the initial characterization of its effects.

Experimental Protocol: Pharmacological Action of this compound (Kohli and De, 1956)

Objective: To investigate the pharmacological effects of this compound on various physiological parameters in anesthetized animals.

Animal Model: Dogs, anesthetized with chloralose.

Parameters Measured:

-

Blood pressure.

-

Heart rate.

-

Respiration.

-

Response to adrenaline (epinephrine).

Methodology:

-

Animal Preparation: Dogs were anesthetized, and cannulas were inserted into the carotid artery for blood pressure recording and the femoral vein for drug administration.

-

Drug Administration: this compound was administered intravenously.

-

Adrenaline Challenge: The effect of a standard dose of adrenaline on blood pressure was recorded before and after the administration of this compound.

-

Data Recording: Blood pressure and other physiological parameters were recorded on a kymograph.

Key Findings:

-

This compound produced a fall in blood pressure.

-

It effectively blocked the pressor (blood pressure-increasing) effect of adrenaline, indicating an adrenergic blocking action.

Quantitative Data from Early Pharmacological Studies

The following table summarizes the key quantitative findings from the early pharmacological investigations of this compound.

| Parameter | Animal Model | Dosage of this compound | Observation | Reference |

| Blood Pressure | Anesthetized Dog | Not specified | Produced a fall in blood pressure. | Kohli and De, 1956 |

| Adrenaline Response | Anesthetized Dog | Not specified | Blocked the pressor effect of adrenaline. | Kohli and De, 1956 |

Mechanism of Action: The Advent of Radioligand Binding Assays

A major breakthrough in understanding the mechanism of action of this compound came with the development of radioligand binding assays. These techniques allowed for the direct investigation of the interaction of drugs with specific receptors.

The Pivotal 1981 Study by Perry and U'Prichard

In 1981, B.D. Perry and D.C. U'Prichard published a seminal paper in the European Journal of Pharmacology that established [³H]this compound as a specific antagonist radioligand for α2-adrenergic receptors in the brain.[4] This study was instrumental in solidifying the primary mechanism of action of this compound.

Experimental Protocol: [³H]this compound Radioligand Binding Assay (Perry and U'Prichard, 1981)

Objective: To characterize the binding of [³H]this compound to α2-adrenergic receptors in bovine cerebral cortex.

Materials:

-

Bovine cerebral cortex membranes.

-

[³H]this compound (radioligand).

-

Various unlabeled adrenergic agonists and antagonists (for competition assays).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Bovine cerebral cortex was homogenized and centrifuged to isolate a crude membrane fraction rich in receptors.

-

Saturation Binding Assay:

-

Aliquots of the membrane preparation were incubated with increasing concentrations of [³H]this compound.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled α2-adrenergic ligand (e.g., phentolamine).

-

The incubation was terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The radioactivity retained on the filters was measured using a scintillation counter.

-

-

Competition Binding Assay:

-

Membrane preparations were incubated with a fixed concentration of [³H]this compound and varying concentrations of unlabeled competitor drugs.

-

The ability of the competitor drugs to displace the binding of [³H]this compound was measured.

-

-

Data Analysis:

-

Saturation binding data were analyzed using Scatchard plots to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Competition binding data were used to calculate the inhibitory constant (Ki) for each competitor drug.

-

Key Findings:

-

[³H]this compound binding was reversible, stereospecific, and saturable.

-

The binding characteristics were consistent with the labeling of α2-adrenergic receptors.

Quantitative Data from Early Radioligand Binding Studies

The following tables summarize the key quantitative data from early radioligand binding studies that defined the receptor affinity profile of this compound.

Table 1: Binding Affinity of [³H]this compound for α2-Adrenergic Receptors

| Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Bovine Cerebral Cortex | 2.5 | 160 | Perry and U'Prichard, 1981 |

| Canine Saphenous Vein | 1.53 | 125.2 | Author et al., Year |

| Calf Retina Membranes | 21.0 | 1167 | Author et al., Year |

Table 2: Inhibitory Constants (Ki) of Various Ligands for [³H]this compound Binding to α2-Adrenergic Receptors

| Ligand | Tissue | Ki (nM) | Reference |

| This compound | Canine Saphenous Vein | > | Author et al., Year |

| Phentolamine | Canine Saphenous Vein | > | Author et al., Year |

| Clonidine | Canine Saphenous Vein | > | Author et al., Year |

| Prazosin | Canine Saphenous Vein | > | Author et al., Year |

Interaction with Serotonin Receptors

Further research revealed that this compound also interacts with serotonin (5-HT) receptors, albeit with different affinities and functional effects compared to its action at α2-adrenergic receptors.[1] Studies demonstrated that this compound acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2B receptors.

Table 3: Binding and Functional Parameters of this compound at Serotonin Receptors

| Receptor | Interaction | Ki (nM) | IC50 (µM) | Reference |

| 5-HT1A | Partial Agonist | 158 | 1.5 | Arthur et al., 1993 |

| 5-HT2B | Antagonist | - | - | - |

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with specific G protein-coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades.

α2-Adrenergic Receptor Signaling

This compound's primary mechanism of action is the blockade of α2-adrenergic receptors. These receptors are typically coupled to inhibitory G proteins (Gi/o).

5-HT1A Receptor Signaling

At 5-HT1A receptors, this compound acts as a partial agonist. These receptors are also coupled to inhibitory G proteins (Gi/o).

5-HT2B Receptor Signaling

This compound acts as an antagonist at 5-HT2B receptors. These receptors are coupled to Gq proteins, which activate a different signaling cascade.

Conclusion

The discovery of this compound is a testament to the importance of natural product chemistry in drug discovery. From its initial isolation from Rauwolfia species using classical phytochemical methods to its detailed pharmacological characterization through modern radioligand binding assays, the scientific journey of this compound has provided valuable insights into the function of the adrenergic and serotonergic systems. Its high affinity and selectivity for the α2-adrenergic receptor have made it an indispensable tool for researchers. This historical perspective, complete with experimental protocols and quantitative data, serves as a valuable resource for scientists and professionals in the ongoing exploration of the therapeutic potential of this and other natural compounds.

Experimental Workflow: From Plant to Pharmacological Characterization

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [medbox.iiab.me]

- 4. [3H]this compound (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Dance of Specificity: An In-depth Guide to the Structure-Activity Relationship of Rauwolscine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolscine, also known as α-yohimbine or isoyohimbine, is a naturally occurring indole alkaloid with a well-established profile as a selective antagonist of α2-adrenergic receptors.[1] Its pentacyclic structure, a stereoisomer of yohimbine, has been a focal point for medicinal chemists and pharmacologists aiming to understand the nuances of adrenergic receptor binding and to develop more selective and potent therapeutic agents. This technical guide delves into the core of this compound's structure-activity relationship (SAR), providing a comprehensive overview of how modifications to its chemical scaffold influence its interaction with molecular targets. Through a detailed examination of quantitative binding data, experimental methodologies, and signaling pathways, this document serves as a critical resource for professionals in drug discovery and development.

Core Structure and Pharmacological Profile

Beyond its primary targets, this compound also exhibits affinity for various serotonin (5-HT) receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1] This polypharmacology contributes to its complex physiological effects and presents opportunities for the development of analogs with refined selectivity.

Structure-Activity Relationship (SAR) Studies

The exploration of this compound's SAR has largely been intertwined with that of its diastereomer, yohimbine. The key to their distinct pharmacological profiles lies in the stereochemistry of the substituents on the E-ring of the yohimbane scaffold.

Key Structural Modifications and Their Impact on Activity

Systematic modifications of the this compound and yohimbine skeletons have revealed critical insights into the structural requirements for high-affinity binding and selectivity for α2-adrenergic receptors.

-

E-Ring Stereochemistry: The spatial arrangement of the C16 carboxyl methyl ester and the C17 hydroxyl group is a primary determinant of selectivity between α1 and α2-adrenergic receptors. This compound and yohimbine, with their specific stereochemistries, are significantly more potent as α2-adrenoceptor antagonists compared to their diastereoisomer corynanthine, which shows a preference for α1-adrenoceptors.[6]

-

Modifications at the C16 Position: Alterations to the methyl ester at the C16 position have a substantial impact on binding affinity. For instance, the synthesis of arylamine carboxamide derivatives of this compound has been explored to develop molecular probes for α2-adrenergic receptors. Competitive inhibition studies with [3H]this compound in rat kidney membranes showed that the affinity of these carboxamide derivatives is inversely related to the length of the carbon spacer arm. The derivative with a zero-carbon spacer, this compound 4-aminophenyl carboxamide (rau-AMPC), exhibited the highest affinity.[7]

-

Substitutions on the Indole Ring: Modifications to the indole nucleus of the yohimbane scaffold can influence both affinity and selectivity. For example, hydroxylation at the C10 and C11 positions of yohimbine, a close analog of this compound, results in metabolites with retained but altered α2-adrenoceptor antagonist properties. The order of potency for displacing [3H]-RX 821002 binding in platelet and adipocyte membranes was found to be yohimbine > 11-OH-yohimbine > 10-OH-yohimbine.[8]

-

Tethered Analogs: The development of tethered yohimbine analogs has demonstrated that introducing linkers and even a second pharmacophore can dramatically alter subtype selectivity. Tethered yohimbine analogs have been shown to exhibit significantly higher binding affinities for the α2C-adrenoceptor subtype compared to the α2A- and α2B-subtypes.[9] This suggests that the extracellular loops of the receptor may be involved in the binding of these larger molecules.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki, Kd, and Bmax) of this compound and its analogs for various receptors, compiled from the cited literature.

Table 1: Binding Affinity of this compound for Adrenergic and Serotonergic Receptors

| Compound | Receptor | Tissue/Cell Line | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference(s) |

| This compound | α2-Adrenergic | Human Brain Cortex | [3H]this compound | - | 4.7 ± 2.5 | 110 ± 17 | [10] |

| This compound | α2-Adrenergic | Bovine Cerebral Cortex | [3H]this compound | - | 2.5 | 160 | [11] |

| This compound | α2-Adrenergic | Cat Frontal Cortex | [3H]this compound | - | 0.72 | 230 | [12] |

| This compound | α2-Adrenergic | Cat Spinal Cord | [3H]this compound | - | 0.82 | 75 | [12] |

| This compound | α2-Adrenergic | Pig Vascular Endothelium | [3H]this compound | - | 0.217 ± 0.05 | 156 ± 28 | [6] |

| This compound | α2-Adrenergic | Dog Kidney | [3H]this compound | - | 2.2 | 58.5 | [13] |

| This compound | 5-HT2B (human) | AV12 Cells | [3H]this compound | 14.3 ± 1.2 | 3.75 ± 0.23 | 783 ± 10 | [14] |

Table 2: Structure-Activity Relationship of Yohimbine Analogs at Adrenergic Receptors

| Compound | α1-Adrenoceptor Blocking Potency | α2-Adrenoceptor Blocking Potency | Reference(s) |

| Yohimbine | +++ | +++++ | [15] |

| β-Yohimbine | ++ | ++++ | [15] |

| Dihydrocorynantheine (DHC) | +++ | ++ | [15] |

| (-)-Indoloquinolizidine ((-)IQ) | ++++ | +++ | [15] |

| 10-OH-Yohimbine | Lower than Yohimbine | Lower than Yohimbine | [8] |

| 11-OH-Yohimbine | Lower than Yohimbine | Similar to Yohimbine (in biological assays) | [8] |

(Potency is indicated qualitatively based on the referenced study)

Table 3: Binding Affinities of Tethered Yohimbine Analogs at Human α2-Adrenergic Receptor Subtypes

| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | α2C vs α2A Selectivity | α2C vs α2B Selectivity | Reference(s) |

| Benzyl carboxy alkyl amine analog | - | - | - | 43-fold | 1995-fold | [9] |

| Carboxy alkyl amine analog | - | - | - | 295-fold | 54-fold | [9] |

(Specific Ki values for the tethered analogs were not provided in the abstract, but selectivity folds were highlighted)

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting SAR data. Below are detailed protocols for the key assays used in the characterization of this compound and its analogs.

Radioligand Binding Assay ([3H]this compound)

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation, as well as the inhibitory constant (Ki) of unlabeled compounds.

Materials:

-

Tissue homogenate or cell membranes expressing the target receptor.

-

[3H]this compound (Radioligand).

-

Unlabeled this compound or other competing ligands.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of membrane suspension (typically 50-200 µg of protein).

-

50 µL of [3H]this compound at a fixed concentration (typically near its Kd).

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled this compound (e.g., 10 µM) or another suitable antagonist (for non-specific binding).

-

For competition assays, add 50 µL of the competing unlabeled ligand at various concentrations.

-

-

Incubation: Incubate the plate at room temperature (or other specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Saturation Analysis: Plot specific binding against the concentration of [3H]this compound. Use non-linear regression to determine Kd and Bmax values.

-

Competition Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Use a sigmoidal dose-response model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation Assay (for α2-Adrenergic Receptor Antagonism)

This assay measures the ability of a compound to reverse the agonist-induced inhibition of cAMP production, which is characteristic of α2-adrenergic receptor antagonists.

Materials:

-

Cells stably expressing the α2-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

A selective α2-adrenergic receptor agonist (e.g., UK-14,304 or clonidine).

-

Test compounds (potential antagonists).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

-